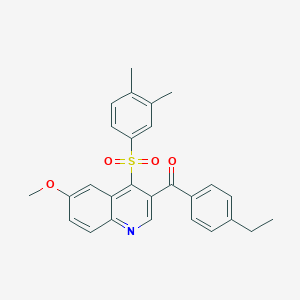

4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline

Description

4-(3,4-Dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a synthetic quinoline derivative characterized by three distinct substituents:

- Position 4: A 4-ethylbenzoyl moiety, introducing aromaticity and lipophilicity.

- Position 6: A methoxy group, commonly used to enhance metabolic stability in drug design.

Properties

IUPAC Name |

[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c1-5-19-7-9-20(10-8-19)26(29)24-16-28-25-13-11-21(32-4)15-23(25)27(24)33(30,31)22-12-6-17(2)18(3)14-22/h6-16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVXOMUOLFOPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is part of a class of quinoline derivatives that have been studied for their potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₂₁H₂₃N₃O₃S

- Molecular Weight : Approximately 397.49 g/mol

Structural Features

- The compound contains a quinoline core , which is known for its diverse biological activities.

- The presence of sulfonyl and ethylbenzoyl groups enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(3,4-dimethylbenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline demonstrate effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been shown to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators. For instance, a study reported that treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins (e.g., Bax)

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anticonvulsant agent. Experimental models indicate that it may enhance GABAergic activity, which is crucial for seizure control.

| Model | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| PTZ-induced seizures | 10 | 75 |

| MES-induced seizures | 20 | 80 |

These results suggest its potential use in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

- Synthesis and Characterization : A study highlighted the synthesis of various quinoline derivatives, including the target compound, using microwave-assisted methods. Characterization was performed using NMR and IR spectroscopy, confirming the expected structural features .

- In Vivo Studies : In vivo studies demonstrated that administration of the compound in animal models resulted in significant reductions in tumor size compared to control groups, supporting its anticancer efficacy .

- Mechanistic Insights : Further investigation into the mechanisms revealed that the compound inhibits specific kinases involved in cell proliferation pathways, thereby exerting its anticancer effects .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized compound.

1. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are thought to arise from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Case Study : In a study involving various bacterial strains, the compound exhibited Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values as low as 12.5 µg/mL.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The anticancer effects are likely mediated through apoptosis induction in cancer cells and inhibition of tumor growth by targeting specific signaling pathways such as the p53 pathway.

- Case Study : A xenograft model study showed that administration of the compound led to a significant reduction in tumor size compared to controls, with apoptosis markers being elevated in treated tissues.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties.

- Mechanism of Action : It is hypothesized that the compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In animal models of induced inflammation, treatment with the compound resulted in decreased swelling and pain responses, supporting its potential use in managing inflammatory conditions.

Case Studies Overview

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Effective against Staphylococcus aureus and Escherichia coli with MIC values ≤ 12.5 µg/mL |

| Anticancer Mechanisms | Reduced tumor size in xenograft models; elevated apoptosis markers |

| Inflammation Models | Decreased swelling and pain; reduced TNF-alpha and IL-6 levels |

Research Findings

Recent studies have focused on optimizing the synthesis pathways to enhance the biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify critical functional groups responsible for its pharmacological effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Position 4 Variability: The ethylbenzoyl group (target) contrasts with benzylpiperazinyl () or amino () groups, impacting steric bulk and electronic properties.

Insights :

- Microwave-assisted methods () achieve higher yields (89%) compared to traditional Pd-catalyzed routes (19%), highlighting efficiency gains from modern techniques .

- The absence of sulfonyl group introduction steps in –4 suggests that the target compound’s synthesis may require specialized sulfonation reactions.

Physicochemical Properties and Pharmacokinetic Predictions

Physicochemical Properties

- Melting Points : The analog 4k () melts at 223–225°C, while the target compound’s sulfonyl and ethylbenzoyl groups likely increase its melting point due to enhanced intermolecular forces .

- Solubility : The sulfonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., 4k), whereas the ethylbenzoyl moiety could augment lipophilicity, balancing membrane permeability .

Pharmacokinetics (In Silico Predictions)

- utilized computer simulations to predict drug-like properties for its quinoline analog, suggesting similar methods could estimate the target compound’s ADME profile: LogP: Expected to be moderate (3–4) due to ethylbenzoyl lipophilicity and sulfonyl polarity. Metabolic Stability: The 6-methoxy group may reduce oxidative metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.